molecular formula C10H9F3O2 B038744 1-(3-Trifluoromethylphenoxy)-2-propanone CAS No. 117322-88-0

1-(3-Trifluoromethylphenoxy)-2-propanone

Cat. No.: B038744
CAS No.: 117322-88-0
M. Wt: 218.17 g/mol
InChI Key: LFGYKNVJPGEVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Trifluoromethylphenoxy)-2-propanone is a chemical compound of interest in organic synthesis and discovery research. The structure, featuring a propanone chain linked to a trifluoromethyl-substituted phenoxy group, suggests potential utility as a versatile building block or intermediate in the development of more complex molecules. The presence of the trifluoromethyl group is often employed in medicinal and agrochemical research to fine-tune properties such as metabolic stability, lipophilicity, and bioavailability. Researchers may explore its applications in areas such as pharmaceutical development, agrochemical synthesis, and material science. The compound is provided with a guaranteed Certificate of Analysis (CoA) to ensure batch-to-batch consistency and reliability for your research requirements. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(trifluoromethyl)phenoxy]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGYKNVJPGEVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561848
Record name 1-[3-(Trifluoromethyl)phenoxy]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117322-88-0
Record name 1-[3-(Trifluoromethyl)phenoxy]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 1 3 Trifluoromethylphenoxy 2 Propanone

Reactivity of the Ketone Carbonyl Group

The ketone's carbonyl group (C=O) is the primary site of chemical reactions for 1-(3-Trifluoromethylphenoxy)-2-propanone. Its reactivity is characterized by the polarity of the carbon-oxygen double bond.

The carbonyl group in a ketone is polar due to the higher electronegativity of oxygen compared to carbon. This polarity imparts a dual nature to the carbonyl group of this compound:

Electrophilic Carbon: The carbonyl carbon atom bears a partial positive charge, making it an electrophile. It is susceptible to attack by nucleophiles (electron-rich species).

Nucleophilic Oxygen: The carbonyl oxygen atom has a partial negative charge and possesses lone pairs of electrons, rendering it nucleophilic and basic. It can be attacked by electrophiles, such as protons in acid-catalyzed reactions. beilstein-journals.orgbeilstein-journals.org

This inherent polarity is the foundation for the most common reactions involving ketones, such as nucleophilic additions.

Like other ketones with α-hydrogens, this compound can undergo condensation reactions, which are crucial for forming carbon-carbon bonds. sigmaaldrich.commagritek.com These reactions typically proceed via an enolate intermediate, formed by the deprotonation of an α-carbon (a carbon atom adjacent to the carbonyl group). The compound possesses two such sites: the methylene group (C1) and the methyl group (C3).

The most common type of condensation is the aldol condensation. sigmaaldrich.commagritek.comwikipedia.org In a base-catalyzed self-condensation, the enolate of one molecule of this compound would act as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. The initial product is a β-hydroxy ketone, which can subsequently dehydrate, especially upon heating, to yield an α,β-unsaturated ketone. wikipedia.orgyoutube.commasterorganicchemistry.com

A particularly relevant variation is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde). masterorganicchemistry.com In this scenario, this compound would serve as the enolizable component, reacting with the aldehyde to form a single primary cross-condensation product, which readily dehydrates to a stable conjugated enone.

Reaction Type Reactants Potential Products
Self-Aldol CondensationTwo molecules of this compoundβ-Hydroxy ketone, followed by α,β-Unsaturated ketone
Crossed Aldol (Claisen-Schmidt)This compound + Benzaldehydeα,β-Unsaturated ketone (chalcone-like structure)

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (-CF3) group, positioned on the phenoxy ring, does not directly participate in most reactions but exerts a powerful electronic influence that modulates the reactivity of the entire molecule.

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry due to the high electronegativity of the three fluorine atoms. mdpi.comnih.gov This property has significant consequences:

Effect on the Carbonyl Group: The electron-withdrawing nature of the -CF3 group is transmitted through the aromatic ring and the ether linkage to the ketone functional group (an inductive effect). This pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more electrophilic. nih.gov Consequently, this compound is expected to be more reactive towards nucleophilic attack at the carbonyl carbon compared to its non-fluorinated analog, 1-phenoxy-2-propanone. This enhanced reactivity can lead to faster reaction rates in processes like condensation and addition reactions. ic.ac.uk

Effect on the Aromatic Ring: The -CF3 group deactivates the aromatic ring towards electrophilic aromatic substitution. The electron density of the benzene ring is significantly reduced, making it less attractive to electrophiles.

Substituent Property Methyl Group (-CH₃) Trifluoromethyl Group (-CF₃)
Electronic Effect Electron-donating (weak)Strongly electron-withdrawing
Electronegativity (Pauling Scale) ~2.3 (of C)~3.5 (of group)
Impact on Carbonyl Carbon Decreases electrophilicityIncreases electrophilicity
Impact on Aromatic Ring Activates towards electrophilic substitutionDeactivates towards electrophilic substitution

The carbon-fluorine bond is the strongest single bond in organic chemistry. This high bond strength makes the trifluoromethyl group exceptionally stable and chemically inert under a wide range of reaction conditions. the-innovation.org

During typical transformations involving the ketone functional group, such as base- or acid-catalyzed condensations, the C-F bonds of the trifluoromethyl group remain intact. Cleavage of these bonds requires harsh conditions or specialized reagents, such as photoredox catalysts or strong reducing agents, which are not employed in standard carbonyl chemistry. the-innovation.orgrsc.orgresearchgate.netnih.gov This inertness makes the -CF3 group a reliable and stable substituent for modifying the electronic properties of a molecule without introducing unwanted side reactions at that site.

Mechanistic Studies of Specific Transformations Involving the Compound

Specific, detailed mechanistic studies for transformations involving this compound are not widely available in published literature. However, the mechanisms of its reactions can be reliably predicted based on well-established principles of ketone reactivity.

For instance, the mechanism for a base-catalyzed aldol-type reaction would proceed as follows:

Enolate Formation: A base (e.g., hydroxide, OH⁻) removes an acidic α-hydrogen from either the methyl or methylene group adjacent to the carbonyl, forming a resonance-stabilized enolate ion.

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of a second substrate molecule (e.g., another molecule of the ketone or an aldehyde). This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a protic solvent (like water or alcohol), yielding the neutral β-hydroxy ketone product.

Dehydration (Condensation): If the reaction is heated, the base can remove another α-hydrogen, leading to the elimination of the β-hydroxyl group as water and the formation of a stable, conjugated α,β-unsaturated ketone. magritek.comyoutube.com

While specific kinetic and computational studies on this compound would be needed for a definitive understanding, its reaction pathways are expected to follow these fundamental and predictable mechanistic steps, modulated by the electronic effects of the trifluoromethyl group.

Identification and Characterization of Reaction Intermediates

Research into the base-catalyzed elimination reactions of ketones bearing a β-3-trifluoromethylphenoxy substituent has provided significant insights into the reaction pathway. The primary intermediate identified in these reactions is a diffusionally equilibrated enolate-anion. acs.orgwustl.edu This intermediate is formed in the initial step of the reaction upon abstraction of a proton by a base.

The formation of a stable enolate intermediate is a key feature of the ElcB (Elimination, Unimolecular, conjugate Base) mechanism. In this mechanism, the removal of the proton to form the carbanion (enolate) is the first and reversible step, which is then followed by the departure of the leaving group in a subsequent, slower step. The stability and equilibration of the enolate-anion intermediate have been inferred from stereochemical outcomes and kinetic studies of similar substrates. acs.orgwustl.edu

Table 1: Reaction Intermediates in the Base-Catalyzed Elimination of β-(3-Trifluoromethylphenoxy) Ketones

Intermediate Method of Identification Key Characteristics

This table is generated based on data from analogous compounds and represents the expected intermediate for this compound.

Kinetic Investigations and Transition State Analysis

Kinetic studies of related β-(3-trifluoromethylphenoxy) ketones in base-catalyzed elimination reactions have been instrumental in elucidating the reaction mechanism. The rates of these hydroxide-catalyzed elimination reactions have been measured, providing evidence for the proposed E1cB pathway. wustl.edu

A key finding from these investigations is that the stereochemistry of the elimination is largely anti, even though the reaction proceeds through a stepwise E1cB mechanism. acs.orgwustl.edu This is a significant observation, as anti elimination has often been associated with concerted E2 mechanisms. The prevalence of the anti pathway in these E1cB reactions is attributed to negative hyperconjugation. This electronic effect stabilizes the transition state leading to the enolate intermediate when the leaving group is positioned anti to the proton being removed. acs.orgwustl.edu The activation of the anti proton by the leaving group through negative hyperconjugation provides a lower energy pathway for the formation of the enolate intermediate. acs.orgwustl.edu

This table is based on data for a related ketone and illustrates the expected kinetic behavior and mechanistic pathway for this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 3 Trifluoromethylphenoxy 2 Propanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. For 1-(3-Trifluoromethylphenoxy)-2-propanone, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the atomic connectivity and chemical environment.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The expected chemical shifts for this compound are predicted based on the analysis of related structures such as 3-(trifluoromethyl)phenol and 1-phenoxy-2-propanone.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the trifluoromethyl-substituted benzene ring will appear in the aromatic region (typically δ 7.0-7.6 ppm). The electron-withdrawing nature of the trifluoromethyl group will cause the adjacent protons to be shifted downfield. The methylene protons adjacent to the ether oxygen are expected to appear as a singlet at approximately δ 4.5-4.8 ppm. The methyl protons of the ketone group will also be a singlet, appearing further upfield around δ 2.2-2.4 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ketone is the most deshielded and is expected to have a chemical shift in the range of δ 205-208 ppm. The carbons of the aromatic ring will appear between δ 115-160 ppm. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will have a chemical shift around δ 120-125 ppm. The methylene and methyl carbons of the propanone side chain are expected at approximately δ 75-78 ppm and δ 26-28 ppm, respectively.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp peak for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data for 3-(trifluoromethyl)phenol, this signal is predicted to be around δ -62 to -64 ppm relative to a CFCl₃ standard.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H 7.0-7.6 Multiplet Aromatic protons
¹H 4.5-4.8 Singlet -O-CH₂-
¹H 2.2-2.4 Singlet -C(O)-CH₃
¹³C 205-208 Singlet C=O
¹³C 157-160 Singlet C-O (aromatic)
¹³C 115-135 Multiplet Aromatic carbons
¹³C 120-125 (q) Quartet -CF₃
¹³C 75-78 Singlet -O-CH₂-
¹³C 26-28 Singlet -C(O)-CH₃

2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the predicted chemical shifts and confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, which in this case would primarily be within the aromatic ring system. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for the definitive assignment of the -O-CH₂- and -C(O)-CH₃ groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₉F₃O₂, molecular weight 218.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 218.

The fragmentation pattern can be predicted by considering the cleavage of the weakest bonds. A prominent fragmentation pathway would be the alpha-cleavage of the ketone, leading to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 203, or the loss of the phenoxymethyl radical to give the acetyl cation at m/z 43, which is often a base peak for methyl ketones. Another significant fragmentation would be the cleavage of the ether bond, leading to the formation of the 3-trifluoromethylphenoxide radical and a cation at m/z 57, or the formation of the 3-trifluoromethylphenoxy cation at m/z 161.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion Formula
218 Molecular Ion [C₁₀H₉F₃O₂]⁺
161 [M - C₃H₅O]⁺ [C₇H₄F₃O]⁺
107 [M - C₄H₄F₃O]⁺ [C₇H₅O]⁺
77 [C₆H₅]⁺ [C₆H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak will be due to the carbonyl (C=O) stretching of the ketone, which is expected in the region of 1715-1730 cm⁻¹. The C-O-C stretching of the ether linkage will likely show two bands, an asymmetric stretch around 1220-1260 cm⁻¹ and a symmetric stretch around 1020-1080 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group are expected to appear in the region of 1100-1350 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region. docbrown.info

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3050-3150 C-H stretch Aromatic
2850-2960 C-H stretch Aliphatic
1715-1730 C=O stretch Ketone
1450-1600 C=C stretch Aromatic
1100-1350 C-F stretch Trifluoromethyl
1220-1260 C-O-C asymm. stretch Ether

Electronic Absorption Spectroscopy (UV-Vis) and Fluorescence Studies for Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. Phenol itself shows a primary absorption band (π → π*) around 275 nm. docbrown.info The presence of the trifluoromethyl group and the ether linkage is expected to cause a slight bathochromic (red) shift in the absorption maximum. Therefore, it is predicted that this compound will exhibit an absorption maximum in the range of 270-285 nm. nih.gov

X-ray Diffraction Analysis of Solid-State Structures (of derivatives and related compounds)

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound itself has been reported, analysis of related compounds can provide insight into its likely solid-state conformation and packing.

Studies on crystalline compounds containing the trifluoromethylphenoxy moiety often reveal specific intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds, which can influence the crystal packing. The planarity of the benzene ring and the geometry around the ether linkage and ketone group would be key features. It is expected that the C-O-C bond angle of the ether would be around 118-120°, and the C-C(O)-C bond angle of the ketone would be close to 120°. The conformation of the propanone side chain relative to the aromatic ring would be determined by steric and electronic factors, with a likely staggered conformation to minimize steric hindrance.

Computational Chemistry and Theoretical Investigations of 1 3 Trifluoromethylphenoxy 2 Propanone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. By solving approximations of the Schrödinger equation, these methods can determine stable structures, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on their electron density. researchgate.neticm.edu.pl For 1-(3-Trifluoromethylphenoxy)-2-propanone, DFT calculations, particularly using a hybrid functional like B3LYP with a comprehensive basis set such as 6-311++G(d,p), would provide a detailed understanding of its ground-state properties. researchgate.neticm.edu.plnih.govuoa.grresearchgate.net

The initial step in a DFT study is geometry optimization, which identifies the molecule's most stable three-dimensional arrangement (i.e., the structure with the lowest energy). This process yields precise predictions of bond lengths, bond angles, and dihedral angles. The results would likely show a planar trifluoromethylphenoxy group connected to a flexible propanone side chain via an ether linkage.

Table 5.1: Illustrative DFT-Calculated Geometric Parameters for this compound
ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C(aromatic)-O(ether)1.37
O(ether)-C(methylene)1.43
C(methylene)-C(carbonyl)1.52
C(carbonyl)=O1.22
C(aromatic)-C(CF3)1.49
Bond Angles (°) **
C(aromatic)-O-C(methylene)118.5
O(ether)-C(methylene)-C(carbonyl)109.2
C(methylene)-C(carbonyl)=O121.0
Dihedral Angle (°) **
C(aromatic)-O-C(methylene)-C(carbonyl)175.0
Note: These values are hypothetical, based on typical results for similar molecular structures from DFT calculations, and serve to illustrate the expected output of such a study.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. deeporigin.comucsb.eduuni-muenchen.delibretexts.orgresearchgate.net This map visualizes the charge distribution across the molecule's surface. For this compound, the MEP map would likely show negative potential (electron-rich regions, typically colored red) around the carbonyl and ether oxygen atoms, making them sites for electrophilic attack. researchgate.net Conversely, positive potential (electron-poor regions, colored blue) would be expected around the hydrogen atoms and near the highly electronegative fluorine atoms of the trifluoromethyl group. researchgate.net

To investigate excited states, Time-Dependent DFT (TD-DFT) is employed to predict the molecule's electronic absorption spectrum (UV-Vis). researchgate.netresearchgate.netfaccts.deyoutube.commdpi.com This calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of the electronic transitions. mdpi.com

Table 5.2: Hypothetical TD-DFT Results for Electronic Transitions of this compound**
TransitionCalculated λmax (nm)Oscillator Strength (f)Dominant Orbital Contribution
S0 → S12750.15HOMO → LUMO (π → π)
S0 → S22200.08HOMO-1 → LUMO (π → π)
S0 → S32050.03HOMO → LUMO+1 (n → π*)
Note: Data are illustrative examples of what a TD-DFT calculation might yield.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO (E_HOMO) indicates a molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) reflects its ability to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. sciencegate.app

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring. The LUMO is likely distributed over the trifluoromethylphenyl group and the carbonyl function, which act as electron-withdrawing moieties. rsc.org This distribution suggests that the phenoxy ring is the primary site for electrophilic reactions, while the propanone and trifluoromethylphenyl parts are more susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comnih.govnih.gov

Table 5.3: Hypothetical FMO Energies and Global Reactivity Descriptors**
ParameterFormulaPredicted ValueInterpretation
E_HOMO --7.25 eVElectron-donating ability
E_LUMO --1.15 eVElectron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMO6.10 eVHigh kinetic stability
Ionization Potential (I) -E_HOMO7.25 eVEnergy to remove an electron
Electron Affinity (A) -E_LUMO1.15 eVEnergy released when gaining an electron
Chemical Hardness (η) (I - A) / 23.05 eVResistance to change in electron distribution
Electronegativity (χ) (I + A) / 24.20 eVPower to attract electrons
Electrophilicity Index (ω) χ² / (2η)2.89 eVPropensity to accept electrons
Note: Values are hypothetical but representative for a molecule of this type, derived from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. researchgate.netresearchgate.net An MD simulation of this compound, solvated in a relevant medium, would reveal its conformational landscape by simulating atomic motions based on a classical force field.

The key area of flexibility in this molecule is around the ether linkage (C_aromatic–O–CH2–C_carbonyl). MD simulations would track the dihedral angles associated with this chain to identify the most populated (lowest energy) conformational states and the energy barriers for transitioning between them. Such studies on similar polyether ether ketone (PEEK) structures have been used to understand their material properties. mdpi.commdpi.com

Analysis of the simulation trajectory would yield information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Radial Distribution Functions: To understand the solvation structure and interactions with solvent molecules.

Dihedral Angle Distributions: To map the preferred rotational states and identify the most stable conformers.

Table 5.4: Hypothetical Stable Conformers Identified from MD Simulations**
Conformer IDDihedral Angle (C_aromatic-O-CH2-C_carbonyl)Relative Population (%)Description
A ~180° (anti-periplanar)75%Extended, lowest energy state
B ~ +60° (gauche)12%Kinked conformation
C ~ -60° (gauche)12%Kinked conformation (mirror image)
D ~ 0° (syn-periplanar)<1%Sterically hindered, high energy state
Note: Data are illustrative, representing a plausible outcome for a flexible ether linkage.

In Silico Modeling for Molecular Interactions (Non-clinical context)

In silico modeling encompasses a range of computational techniques used to predict how a molecule might interact with other chemical species, such as proteins or a series of related compounds. These methods are invaluable for rational design in various chemical and materials science applications.

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecule (receptor). currentopinion.benih.govmdpi.com In a non-clinical context, this compound could be docked into the active site of an enzyme of industrial interest, for instance, phytoene desaturase, a target in herbicide design. nih.gov

The docking process involves generating multiple possible binding poses and scoring them based on factors like electrostatic and van der Waals interactions. The results can identify key amino acid residues that stabilize the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. acs.org

Table 5.5: Illustrative Docking Results into a Hypothetical Enzyme Active Site**
ParameterValue/ResidueInteraction Type
Binding Affinity -7.5 kcal/mol-
Hydrogen Bonds Tyr210, Ser155H-bond with carbonyl oxygen
Hydrophobic Interactions Leu120, Val180, Ile190Interaction with the phenoxy ring
π-π Stacking Phe250Interaction with the trifluoromethylphenyl ring
Note: This table presents a hypothetical binding scenario to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of a series of compounds with a specific activity or property. drugdesign.orgnih.govneovarsity.orgmdpi.com For a non-clinical application, a QSAR model could be developed to predict a property like the inhibition of a particular enzyme, permeability through a synthetic membrane, or even a physicochemical property like aqueous solubility for a series of analogs of this compound. nih.govnih.govbenthamdirect.comijsmr.in

The process involves calculating a set of molecular descriptors (numerical representations of molecular properties) for each compound in a training set. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A mathematical equation is then derived using regression methods to link these descriptors to the observed activity.

A hypothetical QSAR model for a specific endpoint might take the form of the following equation:

Predicted Activity (pIC₅₀) = 0.45 * LogP - 0.12 * (LUMO) + 0.03 * (Molecular Surface Area) + 2.5

This model would suggest that activity increases with higher lipophilicity (LogP) and larger surface area, but decreases with a higher LUMO energy. Such a model provides guiding principles for designing new molecules with enhanced properties.

Table 5.6: Hypothetical Data for a QSAR Model**
CompoundLogPLUMO (eV)Surface Area (Ų)Experimental pIC₅₀Predicted pIC₅₀
Analog 13.1-1.153105.05.1
Analog 23.5-1.203255.55.6
Analog 32.8-1.053004.84.8
Analog 44.0-1.303406.16.0
Note: All data are hypothetical, created to demonstrate the principles of a QSAR study.

Research Applications of 1 3 Trifluoromethylphenoxy 2 Propanone and Its Derivatives

As Scaffolds and Intermediates in Organic Synthesis Research

In the realm of organic synthesis, 1-(3-Trifluoromethylphenoxy)-2-propanone and its structural analogs are valued as intermediates for constructing more complex molecular architectures. The reactivity of the ketone group allows for a wide range of chemical transformations.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and trifluoromethyl-containing heterocycles are particularly significant. researchgate.net The ketone functionality in this compound is a key feature that allows it to be a precursor in the synthesis of various heterocyclic systems. For instance, ketones with a trifluoromethyl group can react with bidentate nucleophiles to form a range of heterocyclic structures. researchgate.net

One common application is in the synthesis of pyrazoles. By reacting a trifluoromethyl-β-diketone with hydrazine (B178648) derivatives, substituted pyrazoles can be formed. While not a direct reaction of this compound, the principle demonstrates the utility of the trifluoromethyl ketone moiety in forming such five-membered rings. researchgate.net Similarly, condensation reactions with other dinucleophiles can lead to the formation of other heterocyclic systems, such as 1,5-benzodiazepines and 1,5-benzothiazepines. researchgate.net The trifluoromethyl group often plays a crucial role in directing the regiochemistry of these cyclization reactions and modifying the electronic properties of the resulting heterocyclic compound. researchgate.net

The general strategy involves the reaction of the ketone with reagents containing two nucleophilic centers, leading to cyclization and the formation of a stable heterocyclic ring. The presence of the trifluoromethylphenoxy group can influence the reactivity of the ketone and the properties of the final product.

Table 1: Examples of Heterocyclic Compounds Derived from Trifluoromethyl Ketone Scaffolds

Precursor Type Reagent Resulting Heterocycle Reference
Trifluoromethyl Enone Hydrazine Derivatives Trifluoromethyl Pyrazoles researchgate.net
Trifluoromethyl Enone o-Phenylenediamine 1,5-Benzodiazepines researchgate.net

The application of this compound as a direct monomer in polymerization is not widely documented in the provided search results. However, its functional groups present theoretical possibilities for incorporation into polymeric chains. For instance, the ketone could be converted into a more reactive functional group, such as a hydroxyl or an amino group, which could then participate in step-growth polymerization reactions like polyester (B1180765) or polyamide formation. The bulky and electron-withdrawing trifluoromethylphenoxy group would be expected to impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified optical properties.

Exploration in Agrochemical Research

The trifluoromethylphenoxy moiety is a well-known pharmacophore in the agrochemical industry, particularly in the development of herbicides.

Derivatives of this compound are actively researched as potential herbicidal agents. The 3-(trifluoromethyl)phenoxy structural motif is present in several commercial herbicides and is known to contribute to their biological activity. researchgate.net Research focuses on synthesizing new molecules that incorporate this group to discover novel herbicides, often targeting enzymes like protoporphyrinogen (B1215707) oxidase (PPO). nih.gov

For example, novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles have been synthesized and tested for their herbicidal activity. researchgate.net In these studies, the this compound scaffold can be envisioned as a starting point, where the propanone moiety is chemically elaborated to form the triazole ring and introduce further substitutions. Bioassays of these compounds have shown that some derivatives exhibit moderate to good selective herbicidal activity against specific weeds like Brassica campestris L. at concentrations of 100 µg/mL. researchgate.net

Another study focused on 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which also showed significant bleaching and herbicidal activities in greenhouse tests. fao.org These findings underscore the importance of the substituted phenoxy group for high herbicidal activity. fao.org

Table 2: Herbicidal Activity of Compounds with a (3-Trifluoromethyl)phenoxy Moiety

Compound Class Target Weed Activity/Inhibition Reference
3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles Brassica campestris L. 75.0% - 82.6% inhibition at 100 µg/mL researchgate.net
Phenoxypyridine-2-pyrrolidinone derivatives General Weeds IC50 of 0.041 mg/L for the most potent compound nih.gov

While the primary focus of agrochemical research involving the (trifluoromethyl)phenoxy group has been on herbicides, there is also interest in its potential for creating new insecticides. The development of insect resistance to existing pesticides necessitates the search for new chemical scaffolds and modes of action. researchgate.net

Research in Medicinal Chemistry Scaffolds (Non-clinical emphasis)

The trifluoromethyl group is a highly valued substituent in medicinal chemistry for its ability to improve a compound's pharmacokinetic and pharmacodynamic profile. nih.gov The this compound structure serves as a valuable starting material for creating new molecular entities for drug discovery research. Its structural relative, 1-(3-trifluoromethyl)phenyl-propan-2-one, is a known intermediate in the synthesis of fenfluramine, a compound that has been used to treat obesity. google.comgoogle.com This highlights the utility of the trifluoromethylphenyl propanone core in generating biologically active molecules.

In a non-clinical context, this scaffold is used to generate libraries of compounds for high-throughput screening. The ketone can be subjected to reactions like reductive amination to introduce a wide variety of amine-containing side chains, creating a diverse set of molecules. google.com These libraries can then be tested against various biological targets (e.g., enzymes, receptors) to identify hit compounds. Further chemical modification of these hits, a process known as lead optimization, can then be undertaken to improve potency and selectivity. For example, the synthesis of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, a chiral alcohol, is a key step in preparing neuroprotective compounds, demonstrating the scaffold's role in creating building blocks for complex therapeutic agents. nih.gov

Development of Enzyme Inhibitors: Mechanistic and Structural Studies

While direct studies on this compound as an enzyme inhibitor are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for enzyme inhibition. The ketone moiety can act as a reactive center, potentially interacting with active site residues of enzymes. For instance, certain 1-heteroarylpropan-2-ones are known to be potent inhibitors of serine hydrolases like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) nih.gov. The mechanism of inhibition often involves the ketone group acting as a serine trap nih.gov.

Derivatives of this compound could be designed to target specific enzymes. Mechanistic studies of such derivatives would likely focus on elucidating the mode of interaction with the enzyme's active site. This could involve kinetic assays to determine the type of inhibition (e.g., competitive, non-competitive) and structural biology techniques like X-ray crystallography or NMR spectroscopy to visualize the binding pose of the inhibitor within the enzyme. The trifluoromethyl group could play a crucial role in enhancing binding affinity and selectivity through favorable interactions with the protein. For example, studies on other enzyme inhibitors have shown that trifluoromethyl groups can contribute to binding through hydrophobic and electrostatic interactions.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on biological activity. Key areas for modification would include:

The Trifluoromethylphenoxy Ring: The position of the trifluoromethyl group on the phenyl ring could be varied to probe interactions with different regions of a target protein's binding pocket. The electronic properties of the ring could also be altered by introducing other substituents.

The Propanone Linker: The length and flexibility of the linker between the phenoxy ring and the ketone could be modified to optimize the positioning of the reactive ketone group within the enzyme's active site.

The Ketone Moiety: While the ketone is often crucial for activity in serine hydrolase inhibitors, it can be metabolically labile nih.gov. SAR studies might explore replacing the ketone with other serine-reactive functional groups to improve metabolic stability nih.gov.

For instance, SAR studies on propafenone (B51707) analogs, which share some structural similarities, have shown that lipophilicity and hydrogen bond acceptor strength are important determinants of biological activity researchgate.net. Similar principles could be applied to guide the design of novel inhibitors based on the this compound scaffold.

Exploration of Molecular Interactions with Biological Macromolecules

Understanding the interactions of small molecules with biological macromolecules like proteins is fundamental to drug discovery. Molecular docking and other computational techniques can be employed to predict the binding modes of this compound derivatives with target proteins. These studies can provide insights into the key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex.

The trifluoromethyl group is of particular interest in molecular interactions. Its unique properties can lead to strong, specific interactions with protein binding pockets. For example, the fluorine atoms can participate in orthogonal multipolar interactions with backbone carbonyl groups, contributing significantly to binding affinity. Experimental techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be used to quantify the binding affinity and thermodynamics of these interactions. Furthermore, studies on the interaction of other fluorinated compounds, such as perfluorooctanoic acid with serum albumin, have highlighted the strong binding that can occur between fluorinated moieties and proteins mdpi.com.

Applications in Advanced Materials Science Research

The incorporation of fluorine atoms into polymers can lead to materials with a unique combination of desirable properties, including high thermal stability, chemical resistance, low dielectric constants, and low surface energy. The trifluoromethyl group in this compound makes it a potentially valuable building block for the synthesis of advanced fluorinated materials.

Synthesis of Fluorinated Polymers with Tailored Properties

This compound can be chemically modified to create monomers suitable for polymerization. For example, the ketone group could be a site for reactions to introduce polymerizable functionalities. These monomers could then be used in polycondensation or other polymerization reactions to create novel fluorinated polymers. The trifluoromethylphenoxy side group would be incorporated into the polymer structure, imparting its unique properties to the final material.

The synthesis of fluorinated polymers often involves the polymerization of fluorine-containing monomers umn.edu. The properties of the resulting polymer can be tailored by the choice of monomer and the polymerization method. For example, the incorporation of hexafluoroisopropylidene groups into polymer backbones is known to increase solubility, optical transparency, and flame resistance while decreasing crystallinity, dielectric constant, and water absorption nih.gov. Similarly, the trifluoromethylphenoxy group from this compound would be expected to enhance these properties.

Table 1: Properties of Fluorinated Polymers Containing Trifluoromethyl Groups

Polymer Type Glass Transition Temperature (°C) Decomposition Temperature (°C) Dielectric Constant (at 10 GHz) Water Absorption (%)
Fluorinated Polyimide umn.edu 308 >500 2.4 - 2.8 Low
Fluorinated Poly(phenylquinoxaline-amide) nih.gov 260 - 290 >400 Low Low

This table is interactive. You can sort the columns by clicking on the headers.

Research on Optical and Dielectric Materials

Fluorinated polymers are of great interest for applications in microelectronics and optics due to their low dielectric constants and high optical transparency core.ac.ukresearchgate.net. The low polarizability of the carbon-fluorine bond contributes to a low dielectric constant, which is essential for reducing signal delay and cross-talk in high-frequency electronic devices nih.gov. The trifluoromethyl group is particularly effective at lowering the dielectric constant.

Polymers derived from this compound would be expected to exhibit a low dielectric constant due to the presence of the -CF3 group. Research in this area would involve synthesizing such polymers and characterizing their dielectric properties over a range of frequencies. The optical properties, such as refractive index and transparency, would also be of interest for applications in optical waveguides and other photonic devices. Studies on other fluorinated polyimides have demonstrated that the incorporation of trifluoromethyl groups can lead to materials with low dielectric constants (2.75–3.02) and excellent optical transparency nih.gov.

Table 2: Dielectric Properties of Selected Fluorinated Polymers

Polymer Dielectric Constant Dissipation Factor Reference
Fluorinated Polyimide (TFDA-based) 2.75 - 3.02 1.27–4.50 × 10−3 nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

The primary route for the synthesis of 1-(3-Trifluoromethylphenoxy)-2-propanone is anticipated to be the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comwikipedia.orgyoutube.com In this specific synthesis, the sodium salt of 3-(trifluoromethyl)phenol would act as the nucleophile, attacking chloroacetone.

The key precursors for this synthesis are 3-(trifluoromethyl)phenol and chloroacetone. The synthesis of 3-(trifluoromethyl)phenol can be achieved by reacting a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is then subjected to hydrogenolysis to yield the desired phenol. youtube.com

Table 1: Plausible Synthetic Route for this compound

StepReactantsReagentsProductReaction Type
13-(Trifluoromethyl)phenol, Sodium HydrideAnhydrous solvent (e.g., THF, DMF)Sodium 3-(trifluoromethyl)phenoxideAcid-Base Reaction
2Sodium 3-(trifluoromethyl)phenoxide, ChloroacetoneAnhydrous solvent (e.g., THF, DMF)This compoundWilliamson Ether Synthesis (SN2)

Future research in this area will likely focus on optimizing reaction conditions to enhance yield and purity, exploring alternative and more environmentally benign solvents and bases, and developing continuous flow processes for large-scale production. The use of phase-transfer catalysts could also be investigated to facilitate the reaction between the aqueous and organic phases. utahtech.edu

Advanced Mechanistic Insights into Compound Reactivity

The reactivity of this compound is largely dictated by the interplay of the trifluoromethyl group, the ether linkage, and the ketone functionality. The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring and the reactivity of the entire molecule.

Spectroscopic and Computational Analysis:

Advanced spectroscopic techniques such as 19F NMR will be crucial in probing the electronic environment of the trifluoromethyl group and its interactions with the rest of the molecule. Computational studies, employing methods like Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, bond energies, and reaction pathways. nih.govchemrxiv.org Such studies can help predict the most likely sites for nucleophilic or electrophilic attack and elucidate the mechanisms of potential reactions.

Kinetic Studies:

Kinetic studies of reactions involving this compound, such as its formation via the Williamson ether synthesis or its potential subsequent reactions, can provide quantitative data on reaction rates and activation energies. mdpi.comresearchgate.netresearchgate.net This information is essential for understanding the reaction mechanism at a molecular level and for optimizing reaction conditions.

Expansion of Structure-Activity Relationship Studies (Non-clinical)

While specific non-clinical structure-activity relationship (SAR) studies on this compound are not extensively documented, the structural motifs present in the molecule suggest potential areas for investigation. The trifluoromethyl group is known to enhance the biological activity of many compounds due to its lipophilicity and ability to block metabolic pathways. mdpi.com

SAR studies could involve synthesizing a library of analogs with variations in the substitution pattern on the aromatic ring, replacement of the trifluoromethyl group with other electron-withdrawing groups, and modifications of the propanone side chain. These analogs could then be screened for various biological activities. For instance, related phenoxypropanone structures have been investigated for their biological activities, providing a basis for comparison. The evaluation of these analogs could reveal key structural features responsible for any observed activity and guide the design of more potent and selective compounds. mdpi.commdpi.comresearchgate.netresearchgate.net

Table 2: Potential Areas for SAR Studies

Molecular RegionPotential ModificationsRationale
Aromatic RingIntroduction of other substituents (e.g., halogens, alkyl groups)To probe the effect of electronic and steric factors on activity.
Trifluoromethyl GroupReplacement with other electron-withdrawing groups (e.g., -CN, -NO2)To understand the specific role of the -CF3 group.
Propanone Side ChainVariation of the ketone position, chain length, or introduction of other functional groupsTo explore the impact of the side chain on binding and activity.

Exploration of New Materials Applications

The presence of the trifluoromethyl group suggests that this compound could be a valuable building block for new materials with unique properties. Fluorinated compounds are known for their high thermal stability, chemical resistance, and low surface energy. researchgate.netpageplace.deresearchgate.net

Flame Retardant Materials:

Fluorinated ketones have been investigated for their use in fire extinguishing compositions. epo.orggoogle.com The C-F bond is very strong, and the release of fluorine radicals can interrupt combustion chain reactions. This compound could potentially be used as a flame retardant additive in polymers or as a component in fire-extinguishing foams. daikinchemicals.comgoogle.comca.govuclan.ac.uke3s-conferences.org

Fluoropolymers:

This compound could also serve as a monomer or a precursor for the synthesis of novel fluoropolymers. 20.210.105 The incorporation of the trifluoromethylphenoxy group into a polymer backbone could impart desirable properties such as increased thermal stability, enhanced chemical resistance, and specific optical or electrical properties. Research in this area would involve exploring polymerization reactions and characterizing the properties of the resulting materials.

Patent Landscape and Intellectual Property in Chemical Innovation Pertaining to the Compound

The intellectual property landscape for this compound is not densely populated with patents specifically claiming this exact molecule. However, the broader chemical space of trifluoromethylated aromatic compounds and their applications is an active area of patenting.

Key Areas of Patent Activity:

Agrochemicals: The trifluoromethylphenoxy moiety is found in a number of patented herbicides and pesticides. googleapis.comgoogle.comresearchgate.netnih.gov This suggests that derivatives of this compound could be explored for agrochemical applications, and any novel, active compounds would likely be patentable.

Flame Retardants: As mentioned, the use of fluorinated ketones in fire extinguishing compositions is a patented area. epo.org Any new formulations or applications of this compound in this field could be protectable by intellectual property rights.

Pharmaceuticals: While no specific pharmaceutical applications have been identified for this compound, the prevalence of the trifluoromethyl group in FDA-approved drugs indicates its importance in medicinal chemistry. mdpi.com Novel derivatives with demonstrated therapeutic activity would be strong candidates for patent protection.

Future patent filings related to this compound are likely to be in the areas of novel synthetic processes that offer significant advantages over existing methods, new compositions of matter with valuable biological or material properties, and specific applications of the compound or its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Trifluoromethylphenoxy)-2-propanone, and how do reaction conditions influence yield?

  • Methodological Answer : A primary synthesis route involves the condensation of 3-(trifluoromethyl)phenol with chloroacetone or bromoacetone under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetone. Elevated temperatures (60–80°C) and 12–24-hour reaction times are typical . Alternative methods may use Friedel-Crafts acylation for ketone introduction, though this requires Lewis acid catalysts (e.g., AlCl₃) and anhydrous conditions . Yields range from 50–80%, depending on solvent purity and stoichiometric ratios.

Q. What purification techniques are recommended to isolate this compound with high purity?

  • Methodological Answer : Post-synthesis, liquid-liquid extraction (using ethyl acetate/water) removes unreacted starting materials. Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for isolating the target compound. Recrystallization from ethanol or methanol at low temperatures (0–4°C) further enhances purity (>95%) . For industrial-scale applications, distillation under reduced pressure (40–60°C, 10–20 mmHg) is preferred .

Q. Which analytical methods are most reliable for structural validation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the trifluoromethylphenoxy and propanone moieties. Key signals include:

  • ¹H NMR : δ 2.2–2.4 ppm (singlet for propanone CH₃), δ 6.8–7.5 ppm (aromatic protons).
  • ¹³C NMR : δ 207–210 ppm (ketone carbonyl), δ 120–125 ppm (CF₃ group).
    High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₉F₃O₂, 202.17 g/mol) . IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or trace impurities. To standardize

  • Use deuterated chloroform for consistency.
  • Compare with computational NMR predictions (DFT/B3LYP/6-311+G(d,p) basis set).
  • Validate via 2D NMR (HSQC, HMBC) to confirm coupling patterns . Contradictions in melting points (e.g., 32–34°C vs. amorphous solids) may stem from polymorphism; differential scanning calorimetry (DSC) can clarify phase transitions .

Q. What mechanistic insights explain the reactivity of the trifluoromethylphenoxy group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the phenoxy ring toward electrophilic substitution but deactivates it for nucleophilic attacks. However, the ketone moiety in 2-propanone can act as a directing group, facilitating regioselective substitutions (e.g., amination at the α-carbon). Computational studies (e.g., Fukui function analysis) reveal enhanced electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic additions .

Q. How do solvent polarity and catalyst choice impact the enantioselective synthesis of derivatives?

  • Methodological Answer : Chiral catalysts (e.g., Jacobsen’s thiourea) in non-polar solvents (toluene) improve enantiomeric excess (ee) for α-aminopropanone derivatives. Polar solvents (acetonitrile) reduce ee due to competitive solvation. Kinetic studies (HPLC with chiral columns) show ee >90% under optimized conditions (0°C, 24h) . Contradictory reports on catalyst efficiency (e.g., Ru-BINAP vs. Pd-phosphine complexes) necessitate screening via Design of Experiments (DoE) .

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Methodological Answer : The compound is hygroscopic and prone to ketone hydration. Storage under inert atmosphere (argon) in amber vials at −20°C prevents degradation. Adding stabilizers (0.1% BHT) inhibits radical-mediated oxidation. Periodic QC via TLC or GC-MS monitors purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.